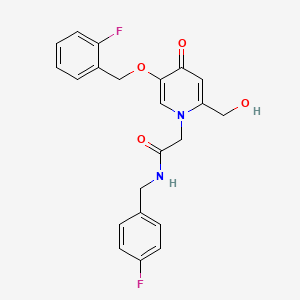

4-chloro-N-(((tetrahydrofuran-2-yl)methyl)carbamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzamides can generally be synthesized through direct condensation of carboxylic acids and amines . Tetrahydrofuran derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Scientific Research Applications

Synthesis and Characterisation of Related Compounds

- A study detailed the synthesis and characterization of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, demonstrating its antibacterial activity against both gram-positive and gram-negative bacteria. The compound was fully characterized using elemental analysis, X-ray crystallography, and various spectroscopic techniques, highlighting the importance of structural analysis in developing antimicrobial agents (Farook Adam et al., 2016).

Applications in Drug Development

- Research on gamma-irradiated anti-emetic drugs using Electron Paramagnetic Resonance (EPR) spectroscopy to investigate radiation damage showcases the application of similar compounds in pharmaceutical stability studies (G. Damian, 2003).

Contributions to Material Science

- A study on ultrasound-assisted synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide as anti-tubercular scaffolds demonstrates the use of novel synthetic routes to produce compounds with potential applications in medicine. This work emphasizes the role of green chemistry tools in synthesizing bioactive compounds with significant activity against Mycobacterium tuberculosis (Urja D. Nimbalkar et al., 2018).

Explorations in Coordination Chemistry

- Investigations into the structures and nonlinear optical (NLO) properties of coordination networks formed from tetrazolate-yl acylamide tectons and cadmium dichloride highlight the impact of substituents on the formation of crystalline coordination networks. This research underlines the significance of substituents in semirigid ligands for designing materials with desired structural topologies and optical properties (Jian-Zhen Liao et al., 2013).

properties

IUPAC Name |

4-chloro-N-(oxolan-2-ylmethylcarbamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O3/c14-10-5-3-9(4-6-10)12(17)16-13(18)15-8-11-2-1-7-19-11/h3-6,11H,1-2,7-8H2,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKAZEOUSDLJTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(((tetrahydrofuran-2-yl)methyl)carbamoyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2706281.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2706283.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-propylphenyl)methanone](/img/structure/B2706288.png)

![N1-(sec-butyl)-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2706296.png)